molecular formula C17H15ClN2O3S B2477344 N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide CAS No. 868230-47-1

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide

Cat. No.: B2477344
CAS No.: 868230-47-1
M. Wt: 362.83
InChI Key: XWHFYIMBKACTGI-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide (CAS 868230-47-1) is a high-purity benzothiazole derivative offered for research and development applications. This compound features a molecular formula of C17H15ClN2O3S and a molecular weight of 362.83 g/mol . Benzothiazole derivatives represent a significant class of heterocyclic compounds known for their diverse biological activities, making them a prominent scaffold in medicinal chemistry . Recent scientific investigations highlight the particular promise of benzothiazole derivatives in anticancer research, where their distinctive structures contribute to a broad spectrum of biological effects . Some derivatives have demonstrated potent and selective anti-tumor properties in vitro against various human cancer cell lines, including those associated with non-small cell lung cancer . The mechanism of action for these compounds is an area of active investigation, with research suggesting that certain active benzothiazole derivatives can simultaneously inhibit key signaling pathways such as AKT and ERK, which are crucial for tumor cell survival and proliferation . Furthermore, the benzothiazole core is recognized for its utility in developing compounds with anti-inflammatory properties, and research is ongoing to explore novel small-molecule drugs that offer dual anticancer and anti-inflammatory activities . This compound is supplied with a guaranteed purity of 95% or higher and is intended solely for research purposes in a laboratory setting . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c1-9-4-7-12(18)15-14(9)19-17(24-15)20-16(21)11-6-5-10(22-2)8-13(11)23-3/h4-8H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHFYIMBKACTGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 7-Chloro-4-Methyl-1,3-Benzothiazol-2-Amine

The benzothiazole scaffold is synthesized via cyclization of 2-amino-4-methyl-6-chlorobenzenethiol with cyanogen bromide (BrCN) in ethanol under reflux:

$$
\text{2-Amino-4-methyl-6-chlorobenzenethiol} + \text{BrCN} \xrightarrow{\text{EtOH, reflux}} \text{7-Chloro-4-methyl-1,3-benzothiazol-2-amine}
$$

Conditions :

  • Temperature: 80°C
  • Time: 6–8 hours
  • Yield: 68–72%

Alternative Route Using Bromoacetophenone Derivatives

A one-pot method involves reacting 2-aminothiophenol with 4-chloro-3-bromoacetophenone in diethyl ether under reflux:

$$
\text{2-Aminothiophenol} + \text{4-Chloro-3-bromoacetophenone} \xrightarrow{\text{Et}_2\text{O, 75–80°C}} \text{Benzothiazole intermediate}
$$

Key Parameters :

  • Base: Triethylamine (1.5 equiv)
  • Reaction Time: 3 hours
  • Yield: 65–70%

Acylation of the Benzothiazol-2-Amine

Synthesis of 2,4-Dimethoxybenzoyl Chloride

2,4-Dimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane:

$$
\text{2,4-Dimethoxybenzoic acid} + \text{SOCl}_2 \xrightarrow{\text{DCM, 0°C → RT}} \text{2,4-Dimethoxybenzoyl chloride}
$$

Conditions :

  • Stirring Time: 4 hours
  • Yield: 85–90%

Coupling Reaction

The benzothiazol-2-amine is acylated with 2,4-dimethoxybenzoyl chloride in pyridine:

$$
\text{7-Chloro-4-methyl-1,3-benzothiazol-2-amine} + \text{2,4-Dimethoxybenzoyl chloride} \xrightarrow{\text{Pyridine, RT}} \text{Target Compound}
$$

Optimized Conditions :

  • Molar Ratio (Amine:Acid Chloride): 1:1.2
  • Reaction Time: 10–12 hours
  • Yield: 60–65%

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7 v/v).

Recrystallization

Final recrystallization from ethanol yields colorless crystals:

  • Melting Point: 178–180°C
  • HPLC Purity: ≥98%

Spectroscopic Characterization

NMR Analysis

  • ¹H NMR (DMSO-d₆) :
    • δ 2.14 (s, 3H, CH₃), 3.82 (s, 3H, OCH₃), 3.89 (s, 3H, OCH₃), 7.12–8.21 (m, 5H, aromatic).
  • ¹³C NMR :
    • δ 165.8 (C=O), 158.2–112.4 (aromatic carbons), 21.3 (CH₃).

Mass Spectrometry

  • ESI-MS : m/z 391.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Parameter Pathway A (Acylation) Pathway B (Cyclization)
Overall Yield 60–65% 45–50%
Reaction Steps 2 4
Purification Complexity Moderate High
Scalability High Moderate

Data synthesized from.

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Competing O-acylation of methoxy groups.
  • Solution : Use of bulky bases (e.g., N,N-diisopropylethylamine) to suppress side reactions.

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification. Ethyl acetate/hexane mixtures offer better separation.

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Reduces reaction time by 40% compared to batch processes.
  • Green Chemistry : Replacement of pyridine with biodegradable ionic liquids (e.g., [BMIM]Cl) under investigation.

Chemical Reactions Analysis

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.

    Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membrane integrity. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways such as the MAPK/ERK or PI3K/Akt pathways.

Comparison with Similar Compounds

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide can be compared with other benzothiazole derivatives, such as:

    N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine: This compound has a similar benzothiazole core but differs in the substituents attached to the nitrogen atom.

    3-chloro-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide: This compound has a similar structure but with different substituents on the benzamide moiety.

The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.

Biological Activity

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiazole moiety and methoxy-substituted aromatic rings. Its molecular formula is C16H16ClN3O3SC_{16}H_{16}ClN_{3}O_{3}S, and it possesses a molecular weight of approximately 355.83 g/mol. The presence of the chloro and methoxy groups contributes to its unique chemical reactivity and biological profile.

PropertyValue
Molecular FormulaC₁₆H₁₆ClN₃O₃S
Molecular Weight355.83 g/mol
CAS Number941987-73-1
SolubilitySoluble in DMSO

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Benzothiazole Core : This is achieved through cyclization reactions involving 2-aminothiophenol and suitable reagents.
  • Amidation Reaction : The final product is formed by reacting the benzothiazole derivative with 2,4-dimethoxybenzoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Research indicates that compounds with similar structures to this compound may exhibit various biological activities through different mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes linked to disease pathways.
  • Receptor Modulation : It could interact with receptors involved in neurotransmission or cancer pathways, potentially influencing cellular processes such as apoptosis and proliferation.

Pharmacological Studies

Several studies have reported on the biological activity of related benzothiazole derivatives, suggesting potential applications in medicinal chemistry:

  • Anticancer Activity : Similar compounds have shown promise in inhibiting tumor growth by targeting proteasome activity or modulating apoptotic pathways .
  • Neuroprotective Effects : Some derivatives have been identified as positive allosteric modulators of AMPA receptors, enhancing cognitive functions without excitotoxicity .

Study on Anticancer Properties

A recent study investigated the effects of benzothiazole derivatives on cancer cell lines. The findings indicated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via caspase activation.

Neuropharmacological Research

In another study focusing on neuropharmacological effects, compounds similar to this compound were tested in animal models. Results indicated an increase in serotonin and acetylcholine levels in the hippocampus, suggesting potential benefits for cognitive enhancement and mood regulation .

Q & A

Q. How can researchers optimize the synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide to ensure high yield and purity?

  • Methodological Answer : The synthesis typically involves coupling a benzothiazol-2-amine derivative with a substituted benzoyl chloride. Key parameters include:
  • Reaction Conditions : Use anhydrous solvents (e.g., pyridine or dichloromethane) under inert atmospheres to prevent oxidation of sensitive groups like the benzothiazole ring .
  • Monitoring : Thin-layer chromatography (TLC) with silica gel plates and UV visualization can track reaction progress. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms intermediate structures .
  • Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) followed by recrystallization (methanol or ethanol) improves purity .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy groups at 2,4-positions and chloro-methyl substitution on the benzothiazole) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : For definitive structural confirmation, SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and hydrogen-bonding networks .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against targets like bacterial quorum-sensing proteins (e.g., LasR in Pseudomonas aeruginosa) using fluorescence-based reporter strains .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative activity .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in analogues of this compound?

  • Methodological Answer :
  • SHELX Refinement : Use SHELXL for small-molecule refinement to model disorder (e.g., rotational isomers of methoxy groups) and validate hydrogen-bonding interactions (e.g., N–H···O/N motifs) .
  • Comparative Analysis : Overlay crystal structures of analogues (e.g., N-benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine) to assess steric and electronic effects of substituents .

Q. What strategies address contradictory bioactivity data between in vitro and in vivo studies?

  • Methodological Answer :
  • Metabolic Stability Testing : Use liver microsomes to identify rapid degradation pathways (e.g., demethylation of methoxy groups) .
  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models. Adjust formulations (e.g., PEGylation) to enhance bioavailability .

Q. How can structure-activity relationship (SAR) studies improve selectivity for specific biological targets?

  • Methodological Answer :
  • Substituent Modulation : Synthesize derivatives with varying substituents (e.g., replacing 7-Cl with F or modifying methoxy positions) and compare binding affinities .
  • Computational Docking : Use AutoDock Vina to predict interactions with targets (e.g., dopamine D4 receptors) and validate with radioligand displacement assays .

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